molecular formula C13H9N5O B2381303 7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-18-1

7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2381303
CAS RN: 303146-18-1
M. Wt: 251.249
InChI Key: RUNGQOYRFRSBCN-UHFFFAOYSA-N
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Description

7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in scientific research in recent years. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Optical Sensing and Biological Applications

Compounds containing heteroatoms and derivatives, including pyrimidine derivatives, have a significant role in organic chemistry. They are commonly employed as recognition units for the synthesis of optical sensors due to their biological applications. Pyrimidine derivatives, in particular, are used as exquisite sensing materials and have various biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. The review covers various pyrimidine-based optical sensors and highlights their biological significance (Jindal & Kaur, 2021).

Antibacterial Activity

1,2,4-Triazole-containing hybrids have shown significant antibacterial activity, especially against Staphylococcus aureus. These hybrids, including triazolopyrimidines, have been recognized as potent inhibitors of various bacterial components like DNA gyrase, topoisomerase IV, and efflux pumps. Such compounds have been effectively used in clinical practice to treat bacterial infections, showcasing their broad-spectrum antibacterial activity against diverse clinically significant organisms (Li & Zhang, 2021).

Medicinal Chemistry and Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged heterocycle in drug discovery. Its application as a building block for developing drug-like candidates has displayed a broad range of medicinal properties. This includes anticancer, anti-infectious, anti-inflammatory properties, and others. The structure-activity relationship (SAR) studies of this scaffold have received considerable attention, leading to the derivation of many lead compounds for various disease targets. There is potential for medicinal chemists to further exploit this privileged scaffold in developing potential drug candidates (Cherukupalli et al., 2017).

Antiviral Activity and SARS-CoV-2

Compounds derived from 1,2,4-triazolo[1,5-a]pyrimidine (TP) have been studied extensively for their antiviral activities against RNA polymerases of viruses like HIV, HCV, and influenza. Recent studies have indicated that TP-derivative compounds can also be repurposed against RNA-dependent RNA polymerase (RdRp) protein of SARS-CoV-2. The inhibition potential of these compounds has been compared with known drugs, showing that TP analogues could serve as potential lead molecules for designing effective inhibitors to control viral replication (Karthic et al., 2022).

properties

IUPAC Name

7-(furan-2-yl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O/c1-2-8-17(7-1)13-15-12-14-6-5-10(18(12)16-13)11-4-3-9-19-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNGQOYRFRSBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-furyl)-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine

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